molecular formula C21H22N4O4S2 B2678454 4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 890595-13-8

4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2678454
CAS RN: 890595-13-8
M. Wt: 458.55
InChI Key: LPTJIFIQYPAZEL-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H22N4O4S2 and its molecular weight is 458.55. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Anti-inflammatory and Anti-cancer Agents

Research has led to the synthesis of novel compounds with potential anti-inflammatory and anti-cancer properties. For instance, a study by Gangapuram and Redda (2009) developed fourteen novel substituted derivatives with varying yields, suggesting potential in treating inflammation and cancer (Gangapuram & Redda, 2009). Similarly, Ravinaik et al. (2021) designed and synthesized a series of derivatives showing moderate to excellent anticancer activity against several cancer cell lines, outperforming etoposide, a reference drug, in some cases (Ravinaik et al., 2021).

Development of Novel Heterocyclic Systems

Derivatives of the compound have been used in the synthesis of novel heterocyclic systems. A study highlighted the formation of bicyclic systems via a one-pot condensation process, indicating a pathway to creating compounds with predicted biological activities (Kharchenko et al., 2008).

Antimicrobial and Antibacterial Studies

Compounds with the 1,3,4-oxadiazole moiety have shown promising results in antimicrobial and antibacterial studies. Khalid et al. (2016) synthesized N-substituted derivatives demonstrating moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Antitubercular Activity

Nayak et al. (2016) synthesized and characterized new amide derivatives for antitubercular screening. Their study found that certain derivatives exhibited promising lead molecules against Mycobacterium tuberculosis, showing significant activity without toxicity to normal cell lines (Nayak et al., 2016).

Electropolymerization and Electrochemical Studies

Research into the electrochemical properties and electropolymerization of related compounds to improve poly(pyrrole) layer properties has been conducted. Schneider et al. (2017) explored the deposition of 4-(pyrrol-1-yl)-benzenethiol derivatives as monolayers on gold, demonstrating effective copolymerization with pyrrole, leading to smoother and more homogeneous surface structures (Schneider et al., 2017).

properties

IUPAC Name

4-methyl-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-14-9-10-15(13-18(14)31(27,28)25-11-5-6-12-25)19(26)22-17-8-4-3-7-16(17)20-23-24-21(29-20)30-2/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTJIFIQYPAZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NN=C(O3)SC)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

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